Cas no 1344246-91-8 (2-(3-methylcyclopentyl)aminobutan-1-ol)

2-(3-Methylcyclopentyl)aminobutan-1-ol is a chiral amino alcohol derivative characterized by its cyclopentyl and butanol structural motifs. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules, including chiral ligands or catalysts in asymmetric synthesis. The presence of both amine and hydroxyl functional groups allows for further derivatization, enhancing its utility in fine chemical applications. Its stereochemistry and structural flexibility make it a valuable building block for designing compounds with tailored steric and electronic properties. The 3-methylcyclopentyl moiety may also contribute to improved lipophilicity, influencing solubility and reactivity in synthetic pathways.
2-(3-methylcyclopentyl)aminobutan-1-ol structure
1344246-91-8 structure
Product Name:2-(3-methylcyclopentyl)aminobutan-1-ol
CAS No:1344246-91-8
MF:C10H21NO
MW:171.279843091965
CID:5149586
PubChem ID:64501666
Update Time:2025-09-28

2-(3-methylcyclopentyl)aminobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol, 2-[(3-methylcyclopentyl)amino]-
    • 2-((3-Methylcyclopentyl)amino)butan-1-ol
    • 2-(3-methylcyclopentyl)aminobutan-1-ol
    • Inchi: 1S/C10H21NO/c1-3-9(7-12)11-10-5-4-8(2)6-10/h8-12H,3-7H2,1-2H3
    • InChI Key: HZMANPGJFLPFGH-UHFFFAOYSA-N
    • SMILES: C(O)C(NC1CCC(C)C1)CC

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Additional information on 2-(3-methylcyclopentyl)aminobutan-1-ol

Professional Introduction to Compound with CAS No. 1344246-91-8 and Product Name: 2-(3-methylcyclopentyl)aminobutan-1-ol

2-(3-methylcyclopentyl)aminobutan-1-ol, identified by the CAS number 1344246-91-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif comprising a cyclopentyl ring substituted with a methyl group and an amine linkage to a butanol backbone, has garnered attention due to its potential biological activities and synthetic utility. The presence of both aromatic and aliphatic moieties in its structure suggests a versatile chemical profile that could be exploited in the development of novel therapeutic agents.

The 3-methylcyclopentyl substituent is particularly noteworthy, as it introduces steric and electronic properties that can influence the compound's interactions with biological targets. This structural feature has been explored in various contexts, including the design of ligands for enzyme inhibition and receptor binding studies. Recent advancements in computational chemistry have enabled more precise modeling of such molecules, allowing researchers to predict their binding affinities and pharmacokinetic profiles with greater accuracy.

2-(3-methylcyclopentyl)aminobutan-1-ol has been studied in the context of its potential role as an intermediate in the synthesis of more complex pharmacophores. The amine group provides a nucleophilic center that can participate in various chemical reactions, such as condensation reactions with carboxylic acids or aldehydes, while the butanol moiety offers a hydrophilic extension that could enhance solubility or metabolic stability. These properties make it a valuable building block for medicinal chemists seeking to develop new drug candidates.

In recent years, there has been growing interest in the use of cyclopentylamine derivatives as pharmacological tools. These compounds have been investigated for their potential applications in treating neurological disorders, inflammation, and other diseases. The methyl-substituted cyclopentyl ring in 2-(3-methylcyclopentyl)aminobutan-1-ol is particularly relevant here, as it can modulate the compound's electronic properties and influence its biological activity. Studies have shown that such modifications can significantly alter binding interactions with target proteins, leading to improved efficacy or selectivity.

The synthesis of 2-(3-methylcyclopentyl)aminobutan-1-ol involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include the formation of the cyclopentylamine core, followed by functionalization to introduce the butanol side chain. Advances in synthetic methodologies have made it possible to achieve these transformations with high yields and purity, facilitating further exploration of its chemical space. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies have been employed to construct this molecule efficiently.

From a biochemical perspective, 2-(3-methylcyclopentyl)aminobutan-1-ol has been explored for its potential interactions with enzymes and receptors. Its structural features suggest that it could serve as a scaffold for developing inhibitors or modulators of key biological pathways. For instance, the amine group could interact with acidic residues in enzyme active sites, while the cyclopentyl ring could engage in hydrophobic pockets. Such interactions are critical for designing molecules with high affinity and selectivity.

Recent research has also focused on the pharmacokinetic properties of 2-(3-methylcyclopentyl)aminobutan-1-ol. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Computational modeling techniques have been employed to predict these properties based on structural features, providing valuable insights into drug-like characteristics before experimental validation is undertaken. This approach has accelerated the drug discovery process significantly.

The versatility of 2-(3-methylcyclopentyl)aminobutan-1-ol extends beyond its use as an intermediate in drug synthesis. It has also been explored as a precursor for materials science applications, where its unique structural motifs could contribute to the development of novel polymers or functional materials. The combination of aromatic and aliphatic components makes it an interesting candidate for designing molecules with tailored physical properties.

In conclusion,2-(3-methylcyclopentyl)aminobutan-1-ol (CAS No. 1344246-91-8) represents a promising compound with diverse applications in pharmaceutical chemistry and beyond. Its structural features offer opportunities for designing biologically active molecules with improved efficacy and selectivity. As research continues to uncover new synthetic strategies and computational tools, the potential applications of this compound are likely to expand further.

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